

The Degradation of PIK3CG by ARM165: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ARM165

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol-3-kinase gamma (PI3K γ) catalytic subunit, PIK3CG, has emerged as a critical therapeutic target in acute myeloid leukemia (AML). Its myeloid-restricted expression pattern makes it an attractive candidate for targeted therapies aimed at minimizing off-target toxicities. While small-molecule inhibitors of PIK3CG have been developed, they often fail to induce a sustained therapeutic response. This has led to the development of alternative strategies, such as targeted protein degradation. **ARM165**, a novel proteolysis-targeting chimera (PROTAC), has been engineered to specifically induce the degradation of PIK3CG. This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of **ARM165**, offering a valuable resource for researchers in oncology and drug development.

Introduction to PIK3CG and ARM165

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in cell signaling, regulating processes such as cell growth, proliferation, survival, and migration. The class IB PI3K, PI3K γ , is predominantly expressed in hematopoietic cells and is a key regulator of immune and inflammatory responses. In the context of AML, the PIK3CG/p110 γ –PIK3R5/p101 axis is critical for the activation of the downstream AKT signaling pathway, which promotes leukemia cell survival and proliferation.[1][2][3]

ARM165 is a heterobifunctional molecule designed to specifically target PIK3CG for degradation.^[4] It is a PROTAC that consists of a ligand that binds to PIK3CG (derived from the selective PI3Ky inhibitor AZ2), a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).^{[1][4]} This ternary complex formation facilitates the ubiquitination of PIK3CG, marking it for subsequent degradation by the proteasome.^[5] This degradation-based approach offers a potential advantage over small-molecule inhibition by achieving a more sustained and profound suppression of the PI3Ky-Akt signaling pathway.^[1]

Quantitative Data on ARM165 Activity

The efficacy of **ARM165** has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of **ARM165** in AML Cells

Parameter	Cell Line	Value	Reference
IC50 (Cell Viability)	AML cells	< 1 μ M	^[4]
PIK3CG Degradation	OCI-AML2	50% degradation at 1 μ M	^[6]

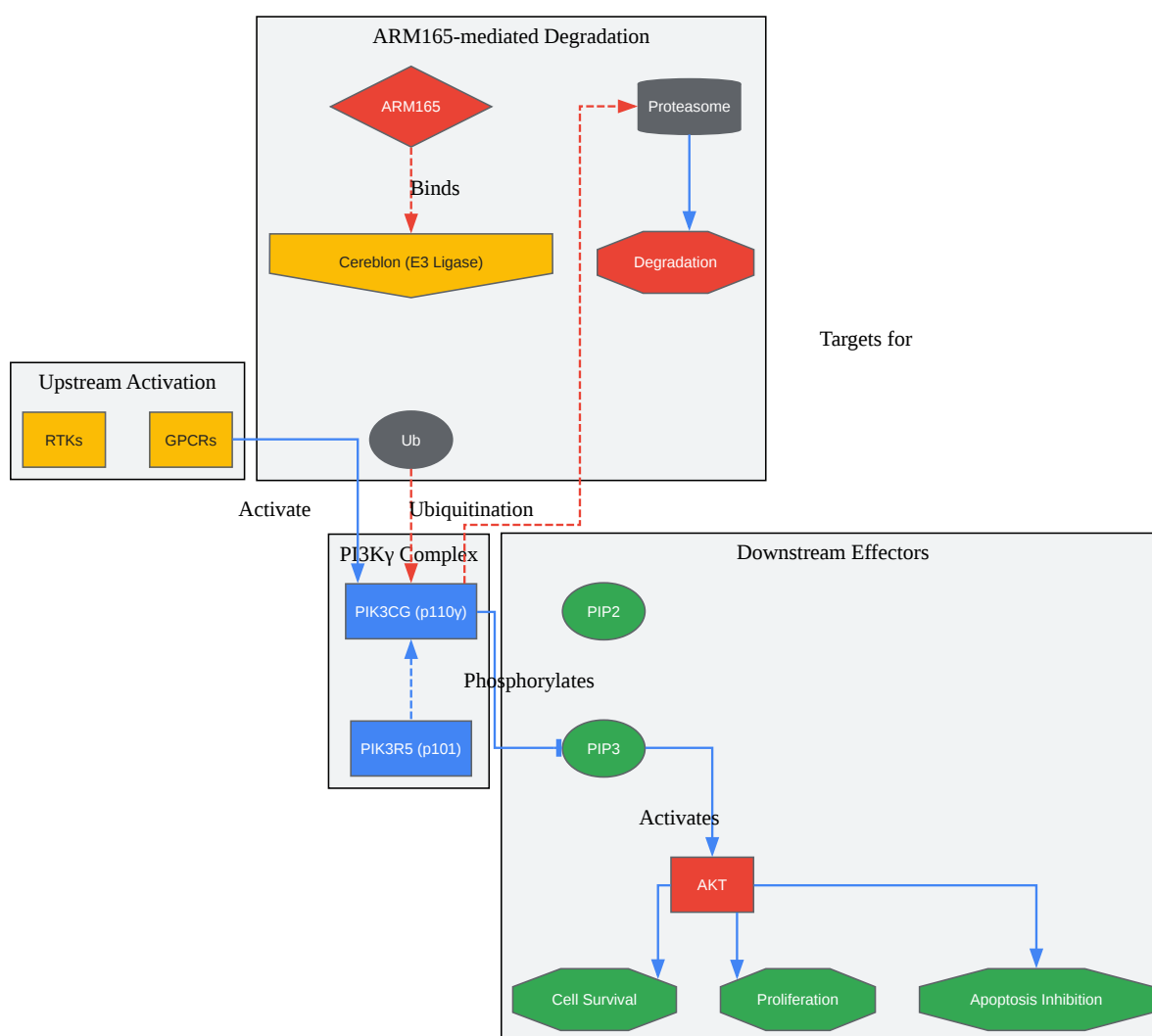
Table 2: In Vivo Efficacy of **ARM165** in AML Mouse Models

Parameter	Animal Model	Dosage and Administration	Outcome	Reference
Toxicity Profile	Naive mice	0.051 mg/kg via IV injection for 7 consecutive days	Well-tolerated	[7]
Disease Burden	Syngeneic and xenotransplantation on AML mouse models	Not specified	Significantly reduced disease burden in bone marrow, spleen, and blood	[1]
Combination Therapy	AML mouse models	ARM165 with venetoclax	Enhanced the effects of venetoclax	[1]

Signaling Pathway of PIK3CG and Mechanism of ARM165

The PIK3CG-mediated signaling pathway is a critical driver of AML pathogenesis. Upstream signals, such as those from receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs), activate PIK3CG.[8][9] Activated PIK3CG, in complex with its regulatory subunit PIK3R5, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a myriad of substrates that promote cell survival, proliferation, and inhibit apoptosis.[3][10]

ARM165 hijacks the ubiquitin-proteasome system to induce the degradation of PIK3CG. By forming a ternary complex with PIK3CG and the E3 ligase Cereblon, **ARM165** facilitates the transfer of ubiquitin molecules to PIK3CG. This polyubiquitination serves as a recognition signal for the 26S proteasome, which then degrades the PIK3CG protein. The degradation of PIK3CG effectively blocks the entire downstream signaling cascade, leading to a sustained inhibition of AKT activity and subsequent anti-leukemic effects.



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Caption: PIK3CG signaling pathway and the mechanism of **ARM165**-mediated degradation.

Experimental Protocols

Western Blot Analysis for PIK3CG Degradation

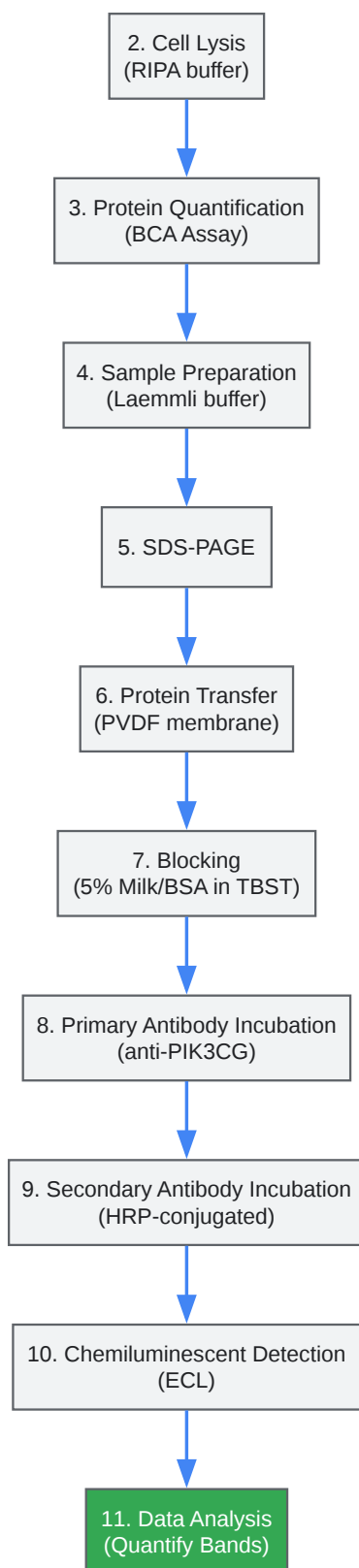
This protocol describes the detection of PIK3CG protein levels in AML cells following treatment with **ARM165**.

Materials:

- AML cell lines (e.g., OCI-AML2)
- **ARM165**
- DMSO (vehicle control)
- Complete cell culture medium
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-PIK3CG, anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment: Seed AML cells in 6-well plates and treat with various concentrations of **ARM165** (e.g., 0.1, 1, 10 μ M) or DMSO for the desired time (e.g., 24 hours).
- Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
- Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using the BCA assay.
- Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
- SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-PIK3CG antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Strip the membrane and re-probe with an anti- β -actin antibody to confirm equal protein loading. Quantify band intensities to determine the extent of PIK3CG degradation.



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Caption: Experimental workflow for Western blot analysis of PIK3CG degradation.

Cell Viability Assay

This protocol outlines the procedure for determining the effect of **ARM165** on the viability of AML cells.

Materials:

- AML cell lines
- **ARM165**
- DMSO (vehicle control)
- Complete cell culture medium
- 96-well plates
- Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
- Microplate reader

Procedure:

- Cell Seeding: Seed AML cells in a 96-well plate at a suitable density.
- Compound Treatment: Treat the cells with a serial dilution of **ARM165** (e.g., 0.01 to 100 μM) or DMSO.
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value by plotting the cell viability against the logarithm of the **ARM165** concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

ARM165 represents a promising therapeutic agent for the treatment of AML by effectively inducing the degradation of PIK3CG and thereby ablating the pro-survival PI3Ky-Akt signaling pathway. The data presented in this guide highlight its potent anti-leukemic activity and superiority over traditional small-molecule inhibitors in achieving sustained pathway inhibition. Further research should focus on comprehensive preclinical studies to evaluate the pharmacokinetic and pharmacodynamic properties of **ARM165**, as well as its long-term efficacy and safety in relevant animal models. The combination of **ARM165** with other anti-leukemic agents, such as venetoclax, also warrants further investigation as a potential strategy to overcome drug resistance and improve patient outcomes in AML.

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References

- 1. communities.springernature.com [communities.springernature.com]
- 2. Targeting a lineage-specific PI3Kγ–Akt signaling module in acute myeloid leukemia using a heterobifunctional degrader molecule - Institut de la Leucémie [institut-leucemie.fr]
- 3. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degradors of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. researchgate.net [researchgate.net]
- 8. Upstream regulators of phosphoinositide 3-kinase and their role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
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